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Evolutionary History and Key Mutations

The SAMT enzyme lineage evolved from an ancestral enzyme that preferred to methylate benzoic acid
(BA). After a gene duplication event around 150 million years ago, the lineage leading to all angiosperm

SAMTs evolved a distinct preference for salicylic acid (SA) [1].

For decades, a single amino acid replacement, H150M, was believed to be responsible for this switch by
forming a "Met-Met clamp" in the active site [1]. However, recent research with expanded sequence datasets
shows that H150M did not occur during the initial functional divergence but emerged later through
convergent evolution [1]. The current research indicates that a Y267Q mutation was sufficient to change the

substrate preference, with other sites providing small positive-magnitude epistatic improvements [1].

The table below summarizes the key residues in the evolution of SAMT substrate preference:

. Historical Belief (Pre- Current Understanding .
Residue Effect on Function
2022) (Post-2022)
H150M Necessary and sufficient Not concomitant with SA Sufficient for substrate switch,
for SA preference; preference origin; but not the historical path
evolved under positive convergently evolved much taken [1]
selection [1] later [1]
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. Historical Belief (Pre- Current Understanding .

Residue Effect on Function
2022) (Post-2022)

Y267Q Not identified as a key Sufficient to recapitulate the  Reduces efficiency for BA
player [1] historical shift from BAto SA  ((k_{cat}/K_M)) and improves

preference [1] binding for SA (better (K_M))
[1]
Other -- Several others provide small Fine-tune and improve the
Sites positive epistatic effects [1]  level of SA preference over BA

[1]

Protocols for Phylogenetic and Functional Analysis

Sequence Dataset Assembly

e Objective: To reconstruct an accurate evolutionary history of the SABATH family.

¢ Method: Assemble a broad dataset from public repositories like GenBank. A 2024 study used over
1,500 sequences for a robust phylogeny [1]. For a focused SAMT clade study, ensure sampling
across multiple angiosperm families to distinguish conserved residues from lineage-specific changes

[1].

Phylogenetic Tree Reconstruction

¢ Objective: Infer evolutionary relationships to identify SAMT clade and ancestral nodes.
e Method:
o Alignment: Use multiple sequence alignment software (e.g., MAFFT, Clustal Omega).
o Model Selection: Find the best-fit evolutionary model (e.g., WAG, LG) with tools like
ModelTest-NG.
o Tree Building: Construct the tree using Maximum Likelihood (e.g., RAXML, IQ-TREE) or
Bayesian methods (e.g., MrBayes). The 2024 study estimated ancestral sequences with high
statistical confidence (Posterior Probability, PP = 0.94-0.95) [1].

Ancestral Sequence Resurrection (ASR)
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e Objective: Experimentally characterize the properties of ancient proteins to understand functional
evolution.
¢ Method:
o Infer Sequences: Use the reconstructed phylogenetic tree and model to compute the most
probable ancestral amino acid sequence for key nodes (e.g., AncSBXMT, AncSAMT) [1].
o Synthesize Gene: Codon-optimize and synthesize the DNA sequence for the ancestral protein.
o Express & Purify: Clone the gene into an expression vector, express it in a system like E. coll,
and purify the recombinant protein [1].

Functional Characterization via Enzyme Assays

¢ Objective: Determine substrate preference and catalytic efficiency of resurrected ancestral and
mutant enzymes.

e Method:
o Kinetic Assays: Measure enzyme activity with substrates SA and BA across a range of

concentrations.

o Kinetic Parameters: Calculate (K_M) (affinity), (k_{cat}) (turnover number), and (k_{cat}/K_M)
(specificity constant).

o The shift to SA preference involves a reduced (k_{cat}/K_M) for BA and an improved (K_M)
for SA, as seen with the Y267Q mutation [1].

Mutagenesis and Epistasis Analysis

¢ Objective: Test the functional impact of individual mutations and their interactions.

e Method:
o Use site-directed mutagenesis on an ancestral background (e.g., AncSBXMT) to introduce

mutations like Y267Q and H150M, both individually and in combinations [1].
o Epistasis Analysis: Perform functional assays on all variants. A positive epistatic interaction
means the effect of a double mutation is greater than the sum of the individual effects.

Visualizing Data and Workflows

Graphviz is a powerful tool for visualizing complex relationships and workflows. Below are examples of

how it can be applied to SAMT research.
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Diagram: Evolutionary Trajectory of SAMT Substrate Preference

This diagram illustrates the two mutational paths leading to the SAMT functional shift [1].
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Evolutionary paths for SAMT substrate preference.

Diagram: Phylogenetic Analysis Workflow

This flowchart outlines the key steps for conducting a SAMT phylogenetic analysis.
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:

3. Ancestral Sequence Resurrection
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'

4. Functional Characterization
(Enzyme kinetics with SA & BA)

y

5. Mutagenesis & Epistasis
(Test Y267Q, H150M, combinations)
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SAMT phylogenetic analysis workflow.

Technical Implementation Notes

¢ Graphviz Tools: You can use desktop applications like Graphviz Visual Editor or command-line
tools to render DOT scripts into image formats like PNG or SVG [2]. For integration into data analysis
pipelines, Python libraries like PyGraphviz or R packages can generate graphs programmatically
[2].

e Visualizing Trees: For advanced visualization and sharing of phylogenetic trees themselves,
consider specialized tools like tskit, which can generate SVG outputs and handle large tree
sequences effectively [3].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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